molecular formula C3H5BN2O2 B571595 (1H-Imidazol-5-yl)boronic acid CAS No. 943138-65-6

(1H-Imidazol-5-yl)boronic acid

Cat. No.: B571595
CAS No.: 943138-65-6
M. Wt: 111.895
InChI Key: GUSNYROLFJGBCT-UHFFFAOYSA-N
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Description

(1H-Imidazol-5-yl)boronic acid is a boronic acid derivative containing an imidazole ring. This compound is of significant interest in organic chemistry due to its unique structure, which combines the properties of both boronic acids and imidazoles. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions, while imidazoles are recognized for their biological activity and presence in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-5-yl)boronic acid typically involves the reaction of imidazole derivatives with boronic acid reagents. One common method is the palladium-catalyzed cross-coupling reaction between an imidazole halide and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or boronate esters.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(1H-Imidazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a ligand in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (1H-Imidazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The imidazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • (1H-Imidazol-4-yl)boronic acid
  • (1H-Benzo[d]imidazol-5-yl)boronic acid
  • 1H-Indazole-5-boronic acid

Comparison: (1H-Imidazol-5-yl)boronic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. Compared to (1H-Imidazol-4-yl)boronic acid, the position of the boronic acid group can affect the compound’s ability to interact with biological targets and participate in chemical reactions. (1H-Benzo[d]imidazol-5-yl)boronic acid and 1H-Indazole-5-boronic acid have different ring structures, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

1H-imidazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-2-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNYROLFJGBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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